8-Methyl-2,3,4,9-tetrahydro-1h-beta-carboline
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Overview
Description
8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is a heterocyclic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and their biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions, such as methanesulfonic acid in methanol, to produce the indole derivative . The reaction is carried out under reflux conditions to ensure a good yield.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the Fischer indole synthesis remains a common approach due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This reaction can reduce double bonds or other functional groups.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution can introduce various functional groups onto the indole ring.
Scientific Research Applications
8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic applications due to its biological activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE involves its interaction with various molecular targets and pathways. The indole ring system allows it to bind to multiple receptors and enzymes, influencing biological processes. For example, it can inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE:
1-Methyl-2,3,4,9-tetrahydro-1H-β-carboline-3-carboxylic acid: This compound has a similar indole structure but includes additional functional groups.
Uniqueness
8-METHYL-1H,2H,3H,4H,9H-PYRIDO[3,4-B]INDOLE is unique due to the presence of the methyl group at the 8-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other indole derivatives and contributes to its specific properties and applications.
Properties
CAS No. |
23046-74-4 |
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Molecular Formula |
C12H14N2 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
8-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |
InChI |
InChI=1S/C12H14N2/c1-8-3-2-4-10-9-5-6-13-7-11(9)14-12(8)10/h2-4,13-14H,5-7H2,1H3 |
InChI Key |
BTKJQUALQIBJKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(N2)CNCC3 |
Origin of Product |
United States |
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